Vendor Purity Tiering: 98% (Leyan) vs. 95% (Enamine) as a Decision Factor for Downstream Synthetic Yield
Among vendors that publicly disclose purity specifications for CAS 877825-72-4, Leyan (乐研) provides the compound at 98% purity (product no. 1206079), while Enamine LLC lists it at 95% purity (product no. EN300-23901) . Although no head-to-head batch analysis is published, the 3-percentage-point purity differential is procurement-relevant for multi-step syntheses where cumulative impurity carryover affects final active pharmaceutical ingredient (API) yield. Sigma-Aldrich's AldrichCPR entry for this compound explicitly states that analytical data are not collected and that the buyer assumes responsibility for identity and purity confirmation .
| Evidence Dimension | Vendor-reported purity (HPLC/area%) |
|---|---|
| Target Compound Data | 98% (Leyan); 95% (Enamine); Not specified (Sigma-Aldrich AldrichCPR) |
| Comparator Or Baseline | 95% (Enamine, product EN300-23901); no purity guarantee (Sigma-Aldrich T322687) |
| Quantified Difference | Δ = 3 percentage points between highest (Leyan, 98%) and lowest specified purity (Enamine, 95%) |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; no unified round-robin testing available |
Why This Matters
For multi-step afatinib synthesis where the compound is the penultimate intermediate, a 3% purity gap may translate into a meaningful difference in final API yield after 2–3 subsequent transformations.
